Calculated Lipophilicity (logP) Compared to the Parent Acetic Acid Derivative
The N-cyclohexyl acetamide substituent markedly increases calculated logP relative to the corresponding carboxylic acid precursor. While this is an expected consequence of amide formation, the magnitude of the shift provides a quantitative baseline for assessing membrane permeability potential. The target compound's calculated logP is 4.11 , compared to 0.89 (predicted) for (1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid . This ~3.2 log unit increase suggests significantly enhanced passive membrane diffusion capability, a parameter relevant for CNS-targeted screening libraries.
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 4.11 (computed at pH ~7.4, MCULE property calculator) |
| Comparator Or Baseline | (1-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid, predicted logP ~0.89 (ChemSpider) |
| Quantified Difference | Δ ~3.22 log units |
| Conditions | In silico calculation; no experimental logP values are available for either compound. |
Why This Matters
For CNS drug discovery applications, logP values between 2 and 5 are generally associated with favorable brain penetration; the N-cyclohexyl derivative falls within this range, unlike the parent acid.
